molecular formula C7H11ClN2O2 B1525489 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1315366-76-7

5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1525489
CAS No.: 1315366-76-7
M. Wt: 190.63 g/mol
InChI Key: HVDWKKOIAGJTGL-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical building block of interest in pharmaceutical and agrochemical research. It belongs to the pyrazole heterocycle family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The core pyrazole structure is a common motif in the development of active compounds, particularly as an amide functionality that can be used to create novel molecules with potential biological activity . Researchers utilize this compound as a key synthetic intermediate. Its molecular formula is C7H10N2O2•HCl, and it is typically handled as a solid powder. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Precautions should be taken during handling to avoid inhalation, skin contact, or ingestion. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

5-ethyl-1-methylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-3-6-5(7(10)11)4-8-9(6)2;/h4H,3H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDWKKOIAGJTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

The preparation of pyrazole carboxylic acid derivatives typically involves multi-step synthetic processes starting from cyanoacetate derivatives or pyrazole precursors. Two major approaches are noted:

Preparation of Pyrazole Core via Hydrazine and Ethyl Cyanoacetate

A patented process describes the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, which is a close precursor to the target compound. The process involves:

  • Reacting ethoxy methylene ethyl cyanoacetate with a 40% aqueous methyl hydrazine solution in toluene.
  • Controlled temperature addition of methyl hydrazine at 20–30 °C with stirring.
  • Refluxing the reaction mixture for 2 hours to complete cyclization.
  • Cooling and filtration to isolate the pyrazole amine product with high purity and yield.

This method is noted for its simplicity, safety (due to using methyl hydrazine solution), and environmental friendliness with no three-waste emissions.

Step Reagents/Conditions Temperature (°C) Time Outcome
1 Ethoxy methylene ethyl cyanoacetate + toluene Ambient Dissolution Solution preparation
2 Methyl hydrazine (40% aqueous) dropwise addition 20–30 1–3 hours Cyclization initiation
3 Reflux ~110 (toluene reflux) 2 hours Completion of pyrazole ring
4 Cooling and filtration 9–10 Isolation of pyrazole amine

Alkylation and Chlorination to Obtain Substituted Pyrazole Esters

Another critical step involves the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a direct precursor to the hydrochloride salt form. The process includes:

  • Alkylation : Reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate under potassium carbonate catalysis at 100–150 °C for 8–12 hours in a nitrogen atmosphere. This replaces toxic dimethyl sulfate with a greener reagent, improving safety and reducing by-products.

  • Chlorination : Treating the alkylated intermediate with concentrated hydrochloric acid and hydrogen peroxide at 20–30 °C, followed by heating to 50–70 °C for 5–7 hours to introduce the chlorine substituent at the 4-position on the pyrazole ring.

This method avoids the use of sulfonic acid chloride and dimethyl sulfate, which are hazardous and environmentally problematic, thus enhancing process safety and sustainability.

Step Reagents/Conditions Temperature (°C) Time Outcome
A 3-Ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + K2CO3 100–150 8–12 hours Formation of 1-methyl-3-ethyl-5-pyrazole ester
B Concentrated HCl + H2O2 20–30 (addition) 1–2 hours (incubation) Chlorination initiation
C Heating 50–70 5–7 hours Formation of 1-methyl-3-ethyl-4-chloro-5-pyrazole ester

Conversion to Hydrochloride Salt

The hydrochloride salt form of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is typically prepared by:

  • Treating the free acid or its ester with hydrochloric acid under controlled conditions to precipitate the hydrochloride salt.
  • This step improves the compound’s stability, crystallinity, and handling properties for further applications.

Comparative Analysis of Preparation Methods

Feature Hydrazine Cyclization Route Alkylation-Chlorination Route
Starting Materials Ethyl cyanoacetate derivatives 3-Ethyl-5-pyrazole carboxylic acid ester
Key Reagents Methyl hydrazine (40% aqueous) Dimethyl carbonate, HCl, H2O2
Reaction Conditions 20–30 °C addition, reflux 2 h 100–150 °C alkylation, 20–70 °C chlorination
Environmental Impact Low, no three-waste emission Green reagents, reduced toxic by-products
Safety High (aqueous hydrazine) Improved vs. dimethyl sulfate/sulfonic chloride
Yield and Purity High purity, high yield High yield, safer process
Industrial Suitability Suitable for scale-up Suitable for scale-up

Research Findings and Notes

  • The hydrazine cyclization method is favored for its operational simplicity and environmental compliance, making it attractive for industrial synthesis of pyrazole amines with high purity and yield.

  • The alkylation-chlorination approach innovatively replaces hazardous reagents with dimethyl carbonate and hydrogen peroxide, significantly improving safety and reducing environmental burden without compromising product quality.

  • Both methods emphasize controlled temperature and reaction time to optimize conversion and minimize impurities.

  • The hydrochloride salt formation, while straightforward, is crucial for the final compound’s pharmaceutical and agrochemical application.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound finds applications in material science, such as in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid ()
  • Structural Differences: Substituents: The amino group at the 5-position and phenyl group at the 1-position contrast with the ethyl and methyl groups in the target compound. Functional Groups: Both share a carboxylic acid group, but the hydrochloride salt is absent in this analog.
  • Synthesis :
    • Prepared via alkaline hydrolysis of an ethyl ester precursor, followed by acidification (yield: 56%) .
    • Key spectral IR showed NH₂ and OH stretches (3389–3204 cm⁻¹), while NMR confirmed aromatic and aliphatic protons .
Other Hydrochloride Salts (–6)
  • Butenafine Hydrochloride, Raloxifene Hydrochloride : These compounds demonstrate that hydrochloride salts improve bioavailability and stability. For example, Nicardipine Hydrochloride () shows enhanced acid stability, a trait likely shared by the target compound .
  • Jatrorrhizine Hydrochloride, Berberine Hydrochloride : Alkaloid hydrochlorides with documented biological activities, suggesting that the target compound’s hydrochloride form may similarly optimize pharmacological properties .

Physicochemical Properties

Table 1: Comparative Data of Pyrazole Derivatives and Hydrochlorides

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Features
5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride C₈H₁₂ClN₂O₂ 5-Ethyl, 1-methyl, 4-COOH Not reported Expected: IR C=O (~1650 cm⁻¹)
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid () C₁₁H₁₁N₃O₂ 5-Amino, 3-methyl, 1-phenyl 156–157 IR NH₂/OH (3389–3204 cm⁻¹)
Yohimbine Hydrochloride () C₂₁H₂₆ClN₂O₃ Complex yohimban skeleton Not reported NMR/MS for alkaloid identification
  • Key Observations: Hydrochloride salts typically exhibit higher melting points and solubility than free bases.

Biological Activity

5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular formula of this compound is C7_{7}H10_{10}N2_{2}O2_{2}·HCl, with a molecular weight of approximately 154.17 g/mol. The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its synthesis typically involves the cyclization of hydrazine derivatives with carbonyl compounds, such as ethyl acetoacetate, under acidic or basic conditions .

Synthesis Overview

StepReactantsConditionsYield
1Ethyl acetoacetate + HydrazineAcidic/BasicOptimized for high yield
2Cyclization ReactionVaries (temperature/solvent)Monitored via TLC

Biological Activities

This compound exhibits several biological activities:

1. Anti-inflammatory Properties
Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokines and mediating nitric oxide synthase pathways.

2. Analgesic Effects
The analgesic activity of this compound has been documented through various animal models, where it showed significant pain relief comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways in the central nervous system.

3. Antitumor Activity
Preliminary studies suggest that derivatives of pyrazole compounds can exhibit selective activity against certain cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with pyrazole derivatives led to increased expression of p53 and activation of apoptotic pathways, indicating potential for cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

Case Study 1: Anti-inflammatory Activity
In a controlled study involving rat models, administration of this compound resulted in a significant decrease in paw edema compared to control groups. The study concluded that the compound effectively reduces inflammation through COX inhibition .

Case Study 2: Analgesic Activity
A study evaluated the analgesic effects using the hot plate test in mice. Results showed that doses of 10 mg/kg provided significant pain relief, suggesting its potential use as an analgesic agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound likely inhibits key enzymes involved in inflammatory processes, particularly COX enzymes.
  • Receptor Interaction: It may interact with various receptors in the central nervous system to modulate pain perception.

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride?

  • Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate with a hydrazine derivative (e.g., methylhydrazine) and subsequent carboxylation. For example, ethyl 5-methyl-1-phenylpyrazole-4-carboxylate analogs are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to the carboxylic acid . The hydrochloride salt can be formed by treating the free acid with hydrochloric acid under controlled conditions. Purification via recrystallization (ethanol/water) is recommended for high-purity yields.

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR (¹H/¹³C) to verify substituent positions and purity.
  • FT-IR to confirm carboxylate and hydrochloride functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretches).
  • Single-crystal X-ray diffraction for absolute configuration validation, as demonstrated for structurally similar pyrazole derivatives .
  • HPLC with UV detection for quantitative purity assessment (≥95% recommended for research use).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Hydrochloride salts generally exhibit good solubility in polar solvents (e.g., water, methanol, DMSO). Conduct a solvent screen (water, ethanol, DCM) with sonication for 10–15 minutes to optimize dissolution.
  • Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via TLC or HPLC over 6-month intervals. Avoid prolonged exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal catalysts, solvents, and temperatures . Tools like Gaussian or ORCA can predict activation energies, while machine learning algorithms (e.g., Bayesian optimization) can refine experimental parameters.

Q. What statistical methods are suitable for resolving contradictions in synthetic yield data?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, reagent ratios). A central composite design or fractional factorial approach minimizes experimental runs while maximizing data robustness . For conflicting data, use ANOVA to identify outliers and response surface methodology (RSM) to model nonlinear relationships. Replicate experiments under controlled conditions to validate reproducibility.

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodological Answer :
  • Enzyme inhibition assays : Target enzymes relevant to pyrazole derivatives (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use fluorometric or colorimetric assays (e.g., COX-2 Inhibitor Screening Kit) with IC₅₀ determination.
  • Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in model cell lines (e.g., HEK-293).
  • Structure-activity relationship (SAR) analysis : Compare with analogs like 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid to assess substituent effects on bioactivity .

Q. What advanced techniques resolve discrepancies in reported spectral data?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ mode, <5 ppm error).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
  • Dynamic light scattering (DLS) to detect aggregation states affecting solubility measurements.
  • Cross-validate with literature data for structurally related compounds, such as 5-methyl-1-phenylpyrazole-4-carboxylic acid .

Methodological Notes

  • Data Robustness : Prioritize peer-reviewed studies (e.g., Research on Chemical Intermediates ) and institutional methodologies (e.g., ICReDD ).
  • Experimental Replication : Always include triplicate measurements and negative controls in bioactivity assays.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride
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5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.